molecular formula C11H12FNO2 B3015030 N-(3-fluoro-4-methylphenyl)-3-oxobutanamide CAS No. 1016521-35-9

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide

Cat. No. B3015030
M. Wt: 209.22
InChI Key: IVTGLADPDUNMET-UHFFFAOYSA-N
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Description

“N-(3-fluoro-4-methylphenyl)-3-oxobutanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

1. Crystal Structure Analysis

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide and related compounds have been studied for their crystal structures, demonstrating how molecular geometry and intermolecular interactions influence their solid-state properties. For instance, a study analyzed the crystal structure of a related compound, revealing significant angles between different molecular planes, which has implications for their physical and chemical behavior (Nayak et al., 2013).

2. Synthetic Applications

These compounds are also of interest in synthetic chemistry. For example, they have been used in the study of novel synthetic pathways and the creation of derivatives, highlighting their versatility in organic synthesis. This includes research on the synthesis and characterization of related 'research chemicals' (McLaughlin et al., 2016).

3. Chemical Reactions and Mechanisms

There is research exploring the chemical reactions of compounds like N-(3-fluoro-4-methylphenyl)-3-oxobutanamide, such as a study that observed a novel 1,4-N→O migration in a bicalutamide derivative, which contributes to our understanding of reaction mechanisms and molecular transformations (Patil et al., 2006).

4. Biological Activity and Toxicity Assessment

The biological activity and toxicity of 3-oxobutanamide derivatives, which are structurally related to N-(3-fluoro-4-methylphenyl)-3-oxobutanamide, have been assessed using human lymphocytes and isolated mitochondria. Such studies are crucial for determining the safety and potential therapeutic applications of these compounds (Razzaghi-Asl et al., 2017).

5. Catalysis and Chemical Transformations

The role of these compounds in catalysis and their participation in chemical transformations, such as in rhodium-catalyzed conjugate addition reactions, is another area of research. These studies not only enhance our understanding of catalytic processes but also open up new avenues for chemical synthesis (Zigterman et al., 2007).

Safety And Hazards

The safety data sheet for a related compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTGLADPDUNMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide

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